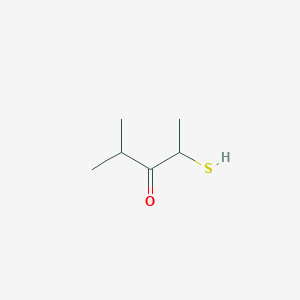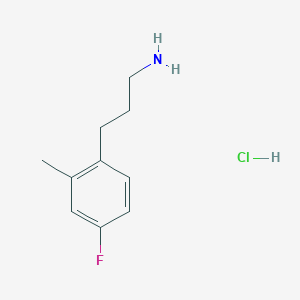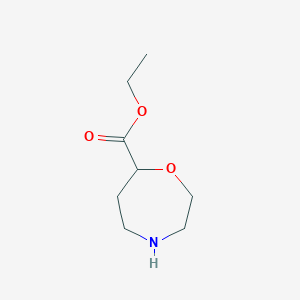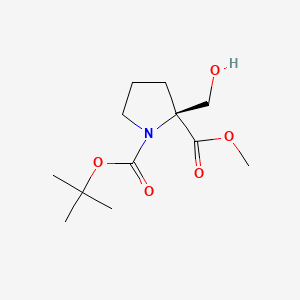
2-Methyl-4-sulfanylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-sulfanylpentan-3-one is an organic compound known for its distinctive aroma and presence in various natural products. It is a volatile thiol, contributing to the aroma profile of certain wines and beers. This compound is also referred to as 4-methyl-4-sulfanylpentan-2-one in some contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-sulfanylpentan-3-one typically involves the reaction of appropriate precursors under controlled conditions. One common method is the biotransformation of cysteine or glutathione-bound adducts by yeast β-lyase activity . This process is often employed in the brewing and wine industries to enhance the aroma profile of the final product.
Industrial Production Methods
Industrial production of this compound can involve the use of genetically modified yeast strains to optimize the yield of the compound during fermentation processes. The conditions are carefully monitored to ensure the efficient conversion of precursors to the desired thiol compound .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-sulfanylpentan-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can produce sulfoxides, while substitution reactions can yield various alkylated thiols .
Scientific Research Applications
2-Methyl-4-sulfanylpentan-3-one has several scientific research applications:
Chemistry: It is used as a model compound to study thiol chemistry and its reactivity.
Biology: The compound is studied for its role in biological systems, particularly in the context of aroma and flavor biochemistry.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its antioxidant properties.
Industry: It is used in the food and beverage industry to enhance the aroma profile of products like wine and beer
Mechanism of Action
The mechanism of action of 2-Methyl-4-sulfanylpentan-3-one involves its interaction with specific molecular targets, such as enzymes involved in thiol metabolism. The compound can undergo biotransformation reactions mediated by yeast β-lyase activity, leading to the release of volatile thiols that contribute to the aroma profile of fermented beverages .
Comparison with Similar Compounds
Similar Compounds
3-Sulfanylhexan-1-ol: Another volatile thiol with a similar aroma profile.
3-Sulfanylhexyl acetate: A related compound with distinct ester characteristics.
4-Methyl-4-sulfanylpentan-2-one: Often considered the same compound but named differently in various contexts.
Uniqueness
2-Methyl-4-sulfanylpentan-3-one is unique due to its specific aroma profile and its role in the biotransformation processes during fermentation. Its ability to enhance the aroma of wines and beers makes it a valuable compound in the food and beverage industry .
Properties
Molecular Formula |
C6H12OS |
|---|---|
Molecular Weight |
132.23 g/mol |
IUPAC Name |
2-methyl-4-sulfanylpentan-3-one |
InChI |
InChI=1S/C6H12OS/c1-4(2)6(7)5(3)8/h4-5,8H,1-3H3 |
InChI Key |
NKTWEJHSTQOWMB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine hydrochloride](/img/structure/B13457800.png)

![N-[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]-2-hydroxypyridine-3-carboxamide](/img/structure/B13457809.png)
![2-[(2R)-pyrrolidin-2-yl]-4-(trifluoromethyl)-1H-imidazole dihydrochloride](/img/structure/B13457815.png)
![Bicyclo[4.2.0]octan-3-one](/img/structure/B13457830.png)


![[9-(Hydroxymethyl)-1,10-phenanthrolin-2-yl]methanol dihydrochloride](/img/structure/B13457845.png)

![4-Amino-3,3-dimethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylicacidhydrochloride](/img/structure/B13457855.png)

![2-{[(1,4-Dioxan-2-yl)methyl]sulfanyl}acetic acid](/img/structure/B13457857.png)

![6-amino-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13457870.png)
